molecular formula C20H22N2O5S B365925 ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate CAS No. 327070-60-0

ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate

Cat. No. B365925
CAS RN: 327070-60-0
M. Wt: 402.5g/mol
InChI Key: RLTVRLFPXXUJGL-UHFFFAOYSA-N
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Description

“Ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate” is a chemical compound with the molecular formula C20H22N2O5S . It has a molecular weight of 402.464 .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This is attached to a phenyl group through a sulfonyl linkage .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not specified in the available data .

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate 1 in lab experiments is its ability to inhibit the activity of specific enzymes, making it a useful tool for studying enzyme function. However, one limitation is that it may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.

Future Directions

There are several future directions for the study of ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate 1. One direction is to further investigate its anti-cancer properties and develop it as a potential cancer therapy. Another direction is to use it as a lead this compound for developing new drugs that target specific enzymes. Additionally, further research is needed to determine its efficacy in different types of cancer and to identify any potential side effects.

Synthesis Methods

Compound 1 can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2,3-dihydro-1H-indole with p-toluenesulfonyl chloride to produce N-tosyl-2,3-dihydro-1H-indole. This intermediate is then reacted with 4-aminobenzene sulfonamide to produce N-tosyl-2,3-dihydro-1H-indole-4-sulfonamide. The final step involves the reaction of N-tosyl-2,3-dihydro-1H-indole-4-sulfonamide with ethyl 4-oxobutanoate to produce ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate 1.

Scientific Research Applications

Compound 1 has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate 1 has been tested for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In drug discovery, this compound 1 has been used as a lead this compound for developing new drugs that target specific enzymes. In cancer research, this compound 1 has been studied for its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth.

properties

IUPAC Name

ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-27-20(24)12-11-19(23)21-16-7-9-17(10-8-16)28(25,26)22-14-13-15-5-3-4-6-18(15)22/h3-10H,2,11-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTVRLFPXXUJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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